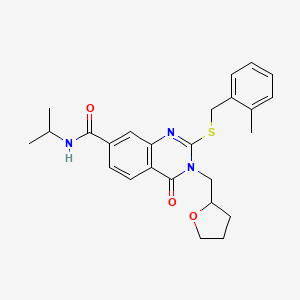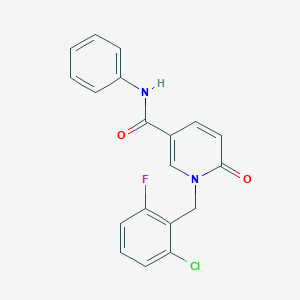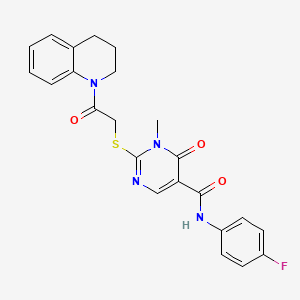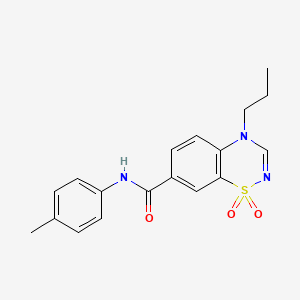
N-isopropyl-2-((2-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Preliminary studies might explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties.
{2-[(PHENYLSULFANYL)METHYL]-2-PROPENYL}SULFANYL)BENZENE: Another compound with a similar sulfanyl group.
Uniqueness
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C25H29N3O3S |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
InChI |
InChI=1S/C25H29N3O3S/c1-16(2)26-23(29)18-10-11-21-22(13-18)27-25(32-15-19-8-5-4-7-17(19)3)28(24(21)30)14-20-9-6-12-31-20/h4-5,7-8,10-11,13,16,20H,6,9,12,14-15H2,1-3H3,(H,26,29) |
Clé InChI |
GGHJFUHCTLDRCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253348.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11253352.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide](/img/structure/B11253366.png)
![N-(2-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253374.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253378.png)


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)

![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)
![2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11253445.png)

